

# Application Notes and Protocols for UV Spectrophotometric Analysis of Esomeprazole Magnesium Trihydrate

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## Compound of Interest

Compound Name: *Esomeprazole magnesium hydrate*

Cat. No.: *B10775878*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Esomeprazole magnesium trihydrate, the S-isomer of omeprazole, is a proton pump inhibitor widely used to reduce gastric acid secretion in the treatment of various acid-related gastrointestinal disorders.[1][2] Accurate and reliable analytical methods are essential for the quality control of esomeprazole in both bulk drug substance and finished pharmaceutical products. Ultraviolet-visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and readily available technique for the quantitative analysis of esomeprazole magnesium trihydrate, providing a valuable alternative to more complex chromatographic methods for routine quality control.[1]

These application notes provide detailed protocols for the determination of esomeprazole magnesium trihydrate using direct UV spectrophotometry. The methodologies outlined are based on established and validated analytical procedures.

## I. Principle of the Method

UV-Vis spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength or range of wavelengths. The amount of light absorbed is directly proportional to

the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. Esomeprazole magnesium trihydrate exhibits a characteristic UV absorbance spectrum, and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is dependent on the solvent used. By measuring the absorbance of a sample solution at its  $\lambda_{\text{max}}$  and comparing it to a standard curve prepared from known concentrations of a reference standard, the concentration of esomeprazole in the sample can be accurately determined.

## II. Data Presentation

The following tables summarize the quantitative data from various validated UV spectrophotometric methods for the analysis of esomeprazole magnesium trihydrate.

Table 1: Summary of Method Parameters

Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	Methanol	Methanol & Chloroform (80:20) with Indigo Carmine	Simulated Salivary Fluid (pH 6.8)	0.1N NaOH
$\lambda_{\text{max}}$	299 nm[3]	577 nm and 617 nm[4]	301 nm[5]	305 nm[5]
Linearity Range	2-10 $\mu\text{g/mL}$ [3]	5-35 $\mu\text{g/mL}$ [4]	2-20 $\mu\text{g/mL}$ [5]	2-20 $\mu\text{g/mL}$ [5]
Correlation Coefficient ( $r^2$ )	0.999[3]	0.9997 and 0.9989[4]	Not Specified	Not Specified

Table 2: Summary of Validation Parameters

Parameter	Method 1 (Methanol)	Method 2 (Derivative)
Accuracy (% Recovery)	98-99.23% <a href="#">[3]</a>	99.59 - 100.69% <a href="#">[6]</a>
Precision (%RSD)	< 2% <a href="#">[3]</a>	< 1% <a href="#">[6]</a>
Limit of Detection (LOD)	Calculated from regression equation <a href="#">[3]</a>	Not Specified
Limit of Quantitation (LOQ)	Calculated from regression equation <a href="#">[3]</a>	1.00 µg/mL <a href="#">[2]</a>

### III. Experimental Protocols

This section provides a detailed methodology for the direct UV spectrophotometric analysis of esomeprazole magnesium trihydrate using methanol as the solvent.

#### A. Instrumentation and Reagents

- Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[\[1\]](#)
- Reagents:
  - Esomeprazole Magnesium Trihydrate Reference Standard
  - Methanol (Analytical Grade)[\[3\]](#)
  - Distilled Water[\[3\]](#)

#### B. Preparation of Standard Solutions

- Preparation of Standard Stock Solution (1000 µg/mL):
  - Accurately weigh 10 mg of esomeprazole magnesium trihydrate reference standard.[\[3\]](#)
  - Transfer the weighed standard into a 10 mL volumetric flask.[\[3\]](#)
  - Dissolve and make up the volume to the mark with methanol.[\[3\]](#)
- Preparation of Working Standard Stock Solution (100 µg/mL):

- Pipette 1 mL of the standard stock solution (1000 µg/mL) into a 10 mL volumetric flask.[\[3\]](#)
- Dilute to the mark with methanol.[\[3\]](#)
- Preparation of Calibration Curve Standards:
  - Prepare a series of dilutions from the working standard stock solution (100 µg/mL) to obtain final concentrations in the range of 2-10 µg/mL (e.g., 2, 4, 6, 8, 10 µg/mL).[\[3\]](#)
  - For each concentration, pipette the required volume of the working standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[\[3\]](#)

#### C. Sample Preparation (from Tablets)

- Weigh and finely powder twenty tablets to determine the average tablet weight.[\[6\]](#)
- Accurately weigh a quantity of the powdered tablets equivalent to 40 mg of esomeprazole.[\[3\]](#)  
[\[6\]](#)
- Transfer the powder to a 100 mL volumetric flask.[\[6\]](#)
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[\[1\]](#)[\[6\]](#)
- Make up the volume to 100 mL with methanol and filter the solution.[\[1\]](#)[\[6\]](#)
- Further dilute the filtrate with methanol to obtain a final concentration within the linearity range of the method (e.g., by diluting 1 mL of the filtrate to 100 mL to get a theoretical concentration of 4 µg/mL).[\[1\]](#)

#### D. Spectrophotometric Measurement

- Set the UV-Visible spectrophotometer to scan from 200 to 400 nm.[\[3\]](#)
- Use methanol as the blank to zero the instrument.[\[6\]](#)
- Scan a 10 µg/mL solution of esomeprazole to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which should be approximately 299 nm.[\[3\]](#)

- Measure the absorbance of all the calibration curve standards and the sample solution at the determined  $\lambda_{\text{max}}$ .[\[3\]](#)

#### E. Data Analysis

- Construct a calibration curve by plotting the absorbance of the calibration standards versus their corresponding concentrations.[\[1\]](#)
- Perform a linear regression analysis on the calibration curve data to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).[\[3\]](#)
- Determine the concentration of esomeprazole in the sample solution by substituting its absorbance value into the regression equation.[\[3\]](#)
- Calculate the amount of esomeprazole in the tablet formulation using the following formula:

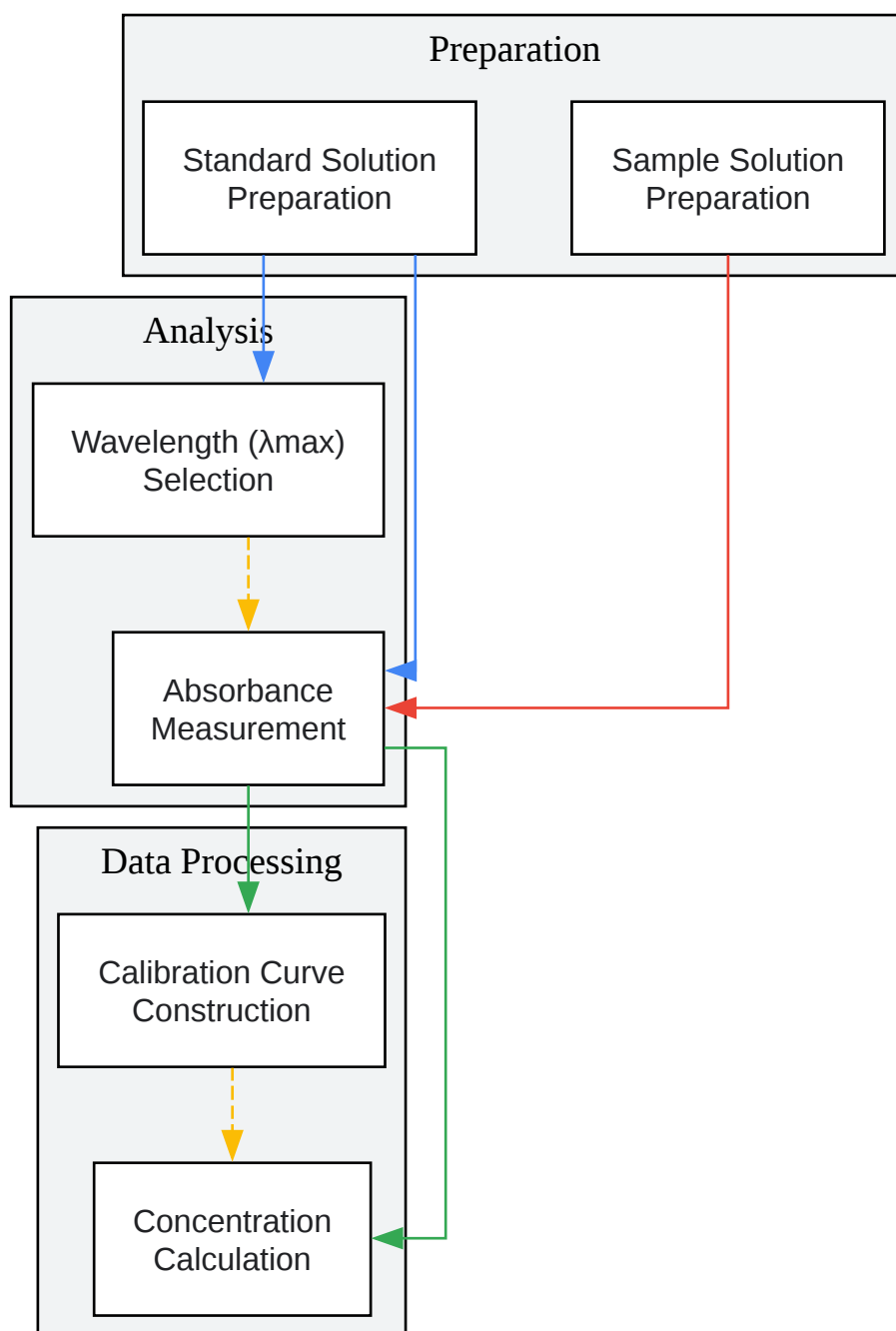
$$\text{Amount of Esomeprazole per tablet (mg)} = (C \times D \times A) / W$$

Where:

- C = Concentration of esomeprazole in the sample solution ( $\mu\text{g/mL}$ )
- D = Dilution factor of the sample solution
- A = Average tablet weight (mg)
- W = Weight of the powdered tablet taken for analysis (mg)

## IV. Visualizations

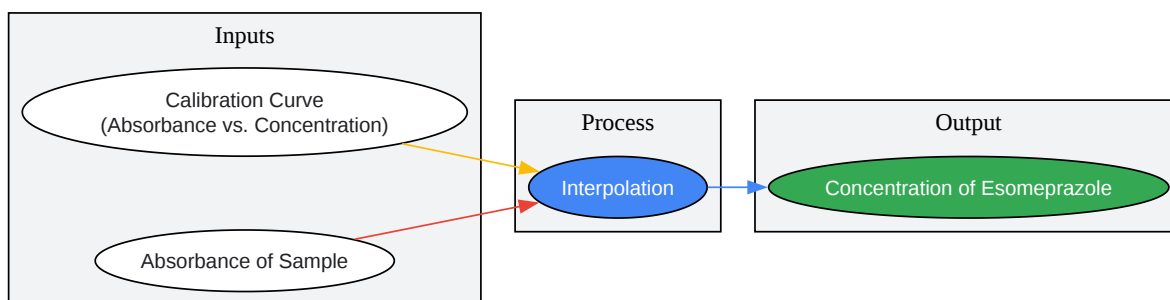
Diagram 1: General Workflow for UV Spectrophotometric Analysis



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Caption: General workflow for spectrophotometric determination of esomeprazole.

Diagram 2: Logical Relationship for Quantitative Analysis



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Caption: Logical relationship for determining sample concentration.

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